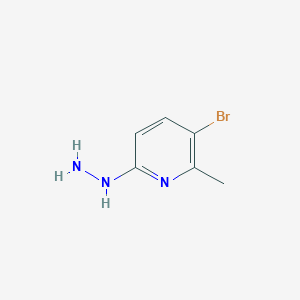

3-Bromo-6-hydrazinyl-2-methylpyridine

Description

Properties

IUPAC Name |

(5-bromo-6-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMBATZAFAPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682499 | |

| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39919-66-9 | |

| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-hydrazinyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-hydrazinyl-2-methylpyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Their versatile reactivity and inherent biological relevance make them privileged scaffolds in the development of novel therapeutics and functional materials. This guide delves into the specifics of a lesser-documented yet highly promising compound: 3-Bromo-6-hydrazinyl-2-methylpyridine . As a molecule featuring a unique arrangement of a bromine atom, a reactive hydrazinyl group, and a methyl substituent on a pyridine core, it stands as a versatile building block for further chemical exploration. This document serves as a technical primer, consolidating predicted properties, a plausible and detailed synthetic route from commercially available precursors, and an expert perspective on its potential applications.

Compound Identification and the Significance of the CAS Number

The absence of a CAS number underscores the compound's novelty and the opportunity for original research. For researchers who successfully synthesize and characterize this molecule, the process of obtaining a CAS number involves submitting detailed information about the substance's identity, including its structure, molecular formula, and supporting analytical data (e.g., NMR, MS, elemental analysis) to the Chemical Abstracts Service. This formal registration is a critical step for its recognition and tracking in the global chemical and regulatory landscape.

Predicted Physicochemical Properties

While experimental data for this compound is not available, we can extrapolate its key properties based on the known data of its structural analogues, primarily 3-Bromo-2-methylpyridine (CAS 38749-79-0) and related hydrazinylpyridines.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₆H₇BrN₄ | Derived from the constituent atoms: a pyridine ring (C₅H₃N), a methyl group (CH₃), a bromine atom (Br), and a hydrazinyl group (NHNH₂). |

| Molecular Weight | ~215.05 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Appearance | Likely a pale yellow to brown solid | Hydrazinyl-containing aromatic compounds are often crystalline solids with some color due to potential oxidation. The related (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE is a crystalline powder. |

| Melting Point | Expected to be a solid with a defined melting point | The introduction of the polar hydrazinyl group, capable of hydrogen bonding, would likely result in a higher melting point compared to its liquid precursor, 3-Bromo-2-methylpyridine. |

| Boiling Point | High, likely to decompose before boiling at atmospheric pressure | The presence of the hydrazinyl group significantly increases intermolecular forces, leading to a high boiling point. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | The pyridine nitrogen and hydrazinyl group can engage in hydrogen bonding, affording some aqueous solubility, while the brominated aromatic ring ensures solubility in organic solvents. |

| pKa | The pyridine nitrogen will be basic, and the hydrazinyl group will also have basic character. | The exact pKa values would require experimental determination, but the presence of multiple basic centers is a key feature for its potential use as a ligand or in salt formation. |

Proposed Synthesis: A Practical and Evidence-Based Approach

The synthesis of this compound can be strategically achieved through nucleophilic aromatic substitution (SNAr). The most viable and economically sound approach utilizes a commercially available, di-halogenated precursor.

3.1. Recommended Precursor: 3-Bromo-6-chloro-2-methylpyridine

The recommended starting material is 3-Bromo-6-chloro-2-methylpyridine (CAS No. 132606-40-7), which is readily available from various chemical suppliers.[1][2][3] This precursor offers a distinct reactivity profile that is key to the success of the proposed synthesis.

Causality of Precursor Choice: In the pyridine ring, positions 2 and 6 (ortho and para to the nitrogen atom) are electron-deficient and thus highly activated towards nucleophilic attack. The chlorine atom at the 6-position is significantly more labile than the bromine atom at the 3-position in an SNAr reaction. This differential reactivity allows for the selective displacement of the chlorine atom by a nucleophile, leaving the bromine atom intact for potential subsequent cross-coupling reactions.

3.2. Synthetic Workflow

The proposed synthesis involves the reaction of 3-Bromo-6-chloro-2-methylpyridine with hydrazine hydrate.

Caption: Proposed synthesis of this compound.

3.3. Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction, work-up, and purification.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-6-chloro-2-methylpyridine (1.0 eq).

-

Add a suitable solvent such as ethanol or 1-propanol (approximately 10-20 mL per gram of the starting material).

-

To this suspension, add hydrazine hydrate (N₂H₄·H₂O) in excess (typically 5-10 equivalents). The use of excess hydrazine drives the reaction to completion and can also act as a base to neutralize the HCl byproduct.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Separate the organic layer, and wash it with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

-

3.4. Alternative Precursor: 3,6-Dibromo-2-methylpyridine

An alternative starting material is 3,6-Dibromo-2-methylpyridine (CAS No. 39919-65-8).[4] While also commercially available, the reactivity of the two bromine atoms is more similar than the chloro and bromo substituents in the previous precursor, which could potentially lead to a mixture of products, including the di-substituted product, making purification more challenging. However, with careful control of reaction conditions (e.g., temperature, stoichiometry of hydrazine), selective substitution at the more activated 6-position may still be achievable.

Reactivity and Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules.

4.1. The Hydrazinyl Group as a Reactive Hub

The hydrazinyl moiety is a powerful functional group in medicinal chemistry. It can readily react with aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone of combinatorial chemistry for building libraries of drug-like molecules. Furthermore, the hydrazinyl group is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as:

-

Pyrazoles and Pyrazolones: By reacting with 1,3-dicarbonyl compounds.

-

Triazoles: Through various cyclization strategies.

-

Pyridazines: Via condensation with dicarbonyl compounds.

These heterocyclic motifs are prevalent in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

4.2. The Bromine Atom: A Handle for Cross-Coupling

The bromine atom at the 3-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: With boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck Coupling: With alkenes.

-

Buchwald-Hartwig Amination: To form new C-N bonds.

-

Sonogashira Coupling: With terminal alkynes.

This dual functionality—a reactive hydrazinyl group and a cross-coupling-ready bromine atom—allows for a modular and divergent approach to synthesizing a wide array of complex molecules with potential therapeutic applications.

Caption: Potential synthetic pathways from this compound.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling based on the hazards of its precursors and related compounds is mandatory.

-

3-Bromo-6-chloropyridine derivatives are often classified as toxic if swallowed, causing skin irritation, and serious eye damage.[5][6]

-

Hydrazine is a known carcinogen and is highly toxic and corrosive.

-

Aromatic bromides can be irritants.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents an untapped resource for medicinal chemists and materials scientists. While its formal characterization is yet to be widely reported, its synthesis is readily achievable from commercially available starting materials. The dual reactivity of the hydrazinyl and bromo moieties provides a powerful platform for the creation of diverse molecular libraries. It is our expert opinion that this compound holds significant potential as a key intermediate in the discovery of novel kinase inhibitors, antimicrobial agents, and other therapeutics, as well as in the development of new functional materials. The detailed synthetic protocol and predictive analysis provided herein are intended to empower researchers to explore the full potential of this promising molecule.

References

-

IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methylpyridine. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

Sources

- 1. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-6-hydrazinyl-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Prudence Required for Hydrazinyl-Pyridines

3-Bromo-6-hydrazinyl-2-methylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted hydrazinyl-pyridine, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The unique electronic and structural properties imparted by the bromine atom, the methyl group, and the reactive hydrazinyl moiety make it a valuable synthon. However, the very reactivity that makes this compound synthetically useful also necessitates a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive overview of the safety precautions, handling procedures, and disposal methods for this compound, drawing from data on structurally related compounds to formulate a robust safety protocol in the absence of specific data for this exact molecule.

Deconstructing the Hazard Profile: A Composite Risk Assessment

The Bromopyridine Core: Substituted bromopyridines are known to be irritants. Contact with skin and eyes can cause irritation, and inhalation may lead to respiratory tract irritation.[1]

The Hydrazinyl Moiety - A High-Hazard Functional Group: The primary toxicological concern arises from the hydrazinyl (-NHNH2) group. Hydrazines as a class of compounds are known for their systemic toxicity.[2][3]

-

Systemic Toxicity: Exposure to hydrazines can have adverse effects on multiple organ systems, including the central nervous system, liver, and kidneys.[2][3][4][5] Short-term exposure through inhalation may cause coughing and irritation of the throat and lungs, while longer-term exposure can lead to more severe organ damage.[2][4][5]

-

Neurological Effects: Ingestion or significant exposure to hydrazines can lead to neurological symptoms such as tremors, seizures, and neuritis (inflammation of the nerves).[2]

-

Carcinogenicity: Many hydrazine derivatives are considered potential occupational carcinogens.[4] Therefore, it is prudent to handle this compound as a suspect carcinogen and minimize exposure.

-

Dermal and Ocular Effects: Hydrazine and its derivatives can be corrosive to the skin and eyes, potentially causing severe burns upon contact.[5]

Quantitative Hazard Data (Based on Structurally Related Compounds)

The following table summarizes key hazard information extrapolated from the SDS of related bromopyridine and hydrazine compounds. It is crucial to treat this data as indicative rather than absolute for this compound.

| Hazard Classification | GHS Hazard Statement (Exemplary) | Source Compound(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Phenylhydrazine, 2-Hydrazinopyridine |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | Phenylhydrazine |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Phenylhydrazine |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Phenylhydrazine |

| Skin Sensitization | H317: May cause an allergic skin reaction | Phenylhydrazine |

| Carcinogenicity | H350: May cause cancer | Phenylhydrazine |

| Respiratory Irritation | H335: May cause respiratory irritation | 2-Hydrazinopyridine[1] |

Engineering Safety: The Hierarchy of Controls

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE), is essential for handling this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.

Administrative Controls: Safe Work Practices

-

Designated Work Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel handling the compound must receive specific training on its potential hazards and the established safety protocols.

-

Restricted Access: Access to areas where the compound is stored and handled should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is non-negotiable.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended, especially during transfers and when direct contact is possible.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: In situations where the fume hood may not be sufficient or during spill clean-up, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Experimental Workflow: From Receipt to Disposal

The following workflow outlines the critical steps for safely handling this compound.

Caption: Safe Handling Workflow for this compound.

Storage and Incompatibility: Maintaining Chemical Stability

-

Storage Conditions: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react exothermically with hydrazines.

Spill Management and First Aid: Preparedness and Response

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal: Environmental Responsibility

All waste containing this compound, including contaminated labware and absorbent materials, must be treated as hazardous waste.[1] Dispose of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Conclusion: A Culture of Safety

The synthetic utility of this compound in advancing drug discovery is significant. However, its potential hazards, particularly those associated with the hydrazine moiety, demand a culture of safety and a proactive approach to risk mitigation. By understanding the compound's hazard profile, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can safely harness the potential of this valuable chemical intermediate.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrazines | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]

-

O'Malley, G. F., & O'Malley, R. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

ScienceMadness. (2025, January 18). Safety precautions for hydrazine hydrate. Retrieved from [Link]

-

Clark Seif Clark. (2021, August 19). Hydrazine and Potential Occupational Exposure Risks [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Precursor: Application Notes on 3-Bromo-6-hydrazinyl-2-methylpyridine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Its derivatives serve as crucial building blocks for a vast array of heterocyclic compounds with significant biological and physical properties. Among these, 3-Bromo-6-hydrazinyl-2-methylpyridine emerges as a particularly valuable and versatile precursor. Its unique arrangement of a nucleophilic hydrazinyl group, a modifiable bromo substituent, and a methyl group offers multiple reaction pathways for the construction of complex fused heterocyclic systems.

This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of pyrazolopyridines and triazolopyridines, two classes of heterocycles with profound implications in drug discovery and development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic transformations, a thorough understanding of the starting material's properties and safe handling procedures is paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈BrN₃ |

| Molecular Weight | 202.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). Limited solubility in water. |

| Reactivity | The hydrazinyl group is a potent nucleophile. The bromo group can participate in cross-coupling reactions. |

Safety and Handling:

This compound, like many hydrazine derivatives, should be handled with care. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin[1][2]. Ingestion may cause irritation to the mucous membranes[3].

Mandatory Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Synthesis of the Precursor: this compound

Protocol 1: Synthesis of this compound

This protocol is adapted from the established synthesis of 2-bromo-6-hydrazinylpyridine[4]. The key rationale is the selective displacement of one bromine atom by the highly nucleophilic hydrazine at an elevated temperature. The presence of the methyl group at the 2-position is not expected to significantly alter the electronic properties at the 6-position to prevent this reaction.

Workflow Diagram:

Sources

Application of 3-Bromo-6-hydrazinyl-2-methylpyridine in Agrochemical Synthesis

An Application Guide for Researchers

Abstract

3-Bromo-6-hydrazinyl-2-methylpyridine is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring a reactive hydrazinyl group, a strategic bromine atom for cross-coupling, and a pyridine scaffold known for its bioactivity, makes it an ideal starting material for creating diverse compound libraries. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazole-based insecticides and discussing its potential for developing fungicides and herbicides. We offer detailed, field-proven protocols, mechanistic insights, and structure-activity relationship (SAR) considerations to empower researchers in the discovery of next-generation crop protection agents.

Introduction: The Strategic Value of this compound

The relentless demand for more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds. This compound emerges as a key intermediate, strategically designed for versatility in synthetic chemistry.

-

The Pyridine Core: The pyridine ring is a privileged structure in agrochemistry, present in numerous commercial insecticides, herbicides, and fungicides.[1][2] Its nitrogen atom can engage in hydrogen bonding and act as a bioisostere for a benzene ring, often improving a molecule's physicochemical properties and biological efficacy.[1]

-

The Hydrazinyl Moiety (-NHNH₂): This functional group is the primary reactive center for building heterocyclic systems. As a potent dinucleophile, it readily undergoes cyclocondensation reactions with 1,3-dielectrophiles (such as β-diketones or α,β-unsaturated carbonyls) to form stable five-membered rings like pyrazoles.[3][4] This reaction is one of the most reliable and high-yielding methods for pyrazole synthesis.[4]

-

The Bromine Atom: Positioned on the pyridine ring, the bromine atom serves two critical roles. First, it influences the electronic properties of the ring, potentially enhancing the biological activity of the final compound. Second, and more importantly, it provides a synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups to fine-tune the molecule's properties.

-

The Methyl Group: The 2-methyl substituent sterically and electronically influences the pyridine ring, which can impact binding affinity to target proteins and modify the molecule's metabolic stability.

The convergence of these features in a single molecule makes this compound a powerful platform for generating novel agrochemical candidates.

Core Application: Synthesis of Pyrazole-Based Insecticides

Pyrazole derivatives are a cornerstone of modern insecticide discovery, with many commercial products acting on the nervous system of insects.[5] The diacylhydrazine class of insecticides, in particular, has garnered significant attention for its high selectivity and low toxicity profile.[6][7] this compound is an ideal precursor for synthesizing the critical pyridinyl-pyrazole scaffold found in many potent insecticidal molecules.[6][7]

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The reaction between the hydrazinyl group of our starting material and a 1,3-dicarbonyl compound follows the principles of the Knorr pyrazole synthesis, one of the most fundamental methods for constructing this heterocycle.[4]

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Condensation: Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.

-

Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.

This reaction is typically high-yielding and proceeds under mild conditions, making it highly attractive for library synthesis and lead optimization.

Workflow for Pyridinyl-Pyrazole Synthesis

The following diagram illustrates the general workflow for synthesizing a target pyridinyl-pyrazole derivative, which can then be further functionalized.

Caption: General workflow for pyrazole synthesis.

Detailed Experimental Protocol

Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-bromo-3-methylpyridine

This protocol details a representative synthesis of a pyridinyl-pyrazole derivative using acetylacetone as the 1,3-dicarbonyl partner.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >98% Purity | In-house or Commercial | Starting material |

| Acetylacetone (2,4-Pentanedione) | Reagent Grade, >99% | Sigma-Aldrich, etc. | 1,3-Dicarbonyl substrate |

| Ethanol (EtOH), 200 Proof | Anhydrous | VWR, etc. | Reaction solvent |

| Glacial Acetic Acid (AcOH) | ACS Grade | Fisher Scientific, etc. | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared | For neutralization |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR, etc. | Extraction solvent |

| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich, etc. | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies, etc. | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.16 g, 10.0 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous ethanol (40 mL) to dissolve the starting material. To this solution, add acetylacetone (1.10 g, 1.08 mL, 11.0 mmol, 1.1 equiv) followed by glacial acetic acid (0.3 mL, ~5.0 mmol, 0.5 equiv).

-

Causality Note: Glacial acetic acid acts as a catalyst to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine. An excess is avoided to prevent unwanted side reactions.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL). Stir vigorously for 10 minutes to neutralize the acetic acid. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and remove the solvent to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-bromo-3-methylpyridine as a solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Potential Applications in Other Agrochemical Areas

The versatility of the this compound scaffold extends beyond insecticides.

Fungicide Synthesis

Hydrazine and hydrazide moieties are integral components of many antifungal agents.[8] For example, by reacting this compound with thioacylating agents or isothiocyanates, novel thiazole or thiadiazole derivatives with potential fungicidal activity can be synthesized. These scaffolds are known to combat a range of plant pathogens.[8]

Caption: Pathway to potential antifungal agents.

Herbicide and Safener Synthesis

Pyridine-containing molecules are a well-established class of herbicides.[1][9][10] Furthermore, 2-hydrazinylnicotinonitriles have been successfully developed as herbicide safeners, which protect crops from the effects of a herbicide without reducing its efficacy against weeds.[11][12] this compound can be used to synthesize libraries of hydrazones by reacting it with various aldehydes and ketones.[12] These hydrazone derivatives can be screened for both direct herbicidal activity and for their potential as crop safeners.[12]

Structure-Activity Relationship (SAR) Insights

When designing new agrochemicals from this scaffold, the following SAR principles should be considered:

-

Pyrazole Substituents: The groups on the pyrazole ring (e.g., the two methyl groups in Protocol 1) are critical for tuning the molecule's shape, lipophilicity, and binding affinity to the target site. Replacing methyl groups with larger alkyl groups, trifluoromethyl groups, or halogens can dramatically alter insecticidal potency.

-

Pyridine Ring Functionalization: The bromine atom at the 6-position is a prime site for modification via cross-coupling. Introducing different aryl or heteroaryl rings at this position can modulate the compound's spectrum of activity and systemic properties within the plant.

-

The 2-Methyl Group: This group's steric bulk can influence the relative orientation of the pyridine and pyrazole rings, which may be crucial for optimal binding to a target enzyme or receptor.

Conclusion

This compound is a valuable and versatile platform for the synthesis of novel agrochemicals. Its inherent reactivity allows for the straightforward construction of pyridinyl-pyrazole cores, which are central to a proven class of insecticides. The protocols and insights provided herein serve as a foundational guide for researchers to exploit this building block's full potential in developing the next generation of insecticides, fungicides, and herbicides.

References

- Vertex AI Search. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate.

- Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Precision of Chemical Synthesis: Utilizing 3-Bromo-6-hydroxy-2-methylpyridine.

- Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity.

- MDPI. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.

- Semantic Scholar. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.

- ResearchGate. (n.d.). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-6-hydrazinylpyridine. PMC.

- National Center for Biotechnology Information. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. PMC - NIH.

- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.

- National Center for Biotechnology Information. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central.

- ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine.

- National Center for Biotechnology Information. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed.

- ResearchGate. (2023). 2-Bromo-6-hydrazinylpyridine.

- National Center for Biotechnology Information. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed.

- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

- ResearchGate. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors.

- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.

- Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.

- National Center for Biotechnology Information. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. PubMed.

- ResearchGate. (2025). Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones.

- Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

Sources

- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step synthesis of 3-bromo-2-methylpyridine from 2-methylpyridine

An Application Note for the Step-by-Step Synthesis of 3-Bromo-2-methylpyridine from 2-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-methylpyridine

3-Bromo-2-methylpyridine is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a pyridine ring substituted with both a methyl group and a bromine atom, provides a versatile scaffold for constructing more complex molecules. The bromine atom, in particular, serves as a valuable handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental to the creation of novel carbon-carbon bonds in drug discovery and materials science.

However, the synthesis of 3-bromo-2-methylpyridine is not without its challenges. Direct electrophilic aromatic substitution on the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle. Furthermore, direct bromination of 2-methylpyridine often leads to a mixture of isomers, primarily the desired 3-bromo and the undesired 5-bromo-2-methylpyridine, which are challenging to separate due to their similar physical properties.

This application note provides a detailed, step-by-step protocol for a more selective and controlled synthesis of 3-bromo-2-methylpyridine from 2-methylpyridine. The chosen strategy proceeds via a pyridine N-oxide intermediate. This approach enhances the reactivity of the pyridine ring towards electrophilic substitution and directs the incoming electrophile to the desired position, thus overcoming the primary challenges of the direct bromination method.

Synthetic Strategy: The N-Oxide Route

The synthesis is carried out in three main stages:

-

Oxidation: 2-Methylpyridine is first oxidized to 2-methylpyridine N-oxide. The N-oxide functionality activates the pyridine ring, making it more susceptible to electrophilic attack.

-

Bromination: The 2-methylpyridine N-oxide is then brominated. The N-oxide group directs the incoming bromine atom to the 3-position.

-

Reduction: Finally, the 3-bromo-2-methylpyridine N-oxide is deoxygenated to yield the target compound, 3-bromo-2-methylpyridine.

This multi-step approach ensures a higher yield and purity of the desired product compared to direct bromination methods.

Overall Synthesis Workflow

Caption: A three-step workflow for the synthesis of 3-bromo-2-methylpyridine.

Part 1: Synthesis of 2-Methylpyridine N-oxide

The initial step involves the oxidation of the nitrogen atom in the 2-methylpyridine ring. This is a crucial activation step. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpyridine in a suitable solvent like dichloromethane (DCM) at 0-5 °C.

-

Reagent Addition: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask while maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure. Add water and adjust the pH to 4 with a suitable base to precipitate the by-product, m-chlorobenzoic acid.

-

Extraction and Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-methylpyridine N-oxide. The product can be further purified by recrystallization if necessary.

Reagents for Part 1

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Role |

| 2-Methylpyridine | C₆H₇N | 93.13 | -70 | Starting Material |

| m-CPBA | C₇H₅ClO₃ | 172.57 | 92-94 | Oxidizing Agent |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | Solvent |

Part 2: Bromination of 2-Methylpyridine N-oxide

With the pyridine ring activated by the N-oxide, electrophilic bromination can proceed under milder conditions than direct bromination of pyridine. The reaction is typically performed in fuming sulfuric acid (oleum).

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: The mechanism of electrophilic bromination on the activated N-oxide.

Protocol

-

Reaction Setup: In a flask suitable for corrosive reagents, carefully add 2-methylpyridine N-oxide to fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0 °C).

-

Bromine Addition: Slowly add liquid bromine to the reaction mixture, ensuring the temperature is maintained.

-

Heating: After the addition is complete, heat the mixture to a moderate temperature (e.g., 80-100°C) for several hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a strong base (e.g., NaOH) to a basic pH. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Reduction of 3-Bromo-2-methylpyridine N-oxide

The final step is the deoxygenation of the N-oxide to yield the desired 3-bromo-2-methylpyridine. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or sulfur dioxide.

Protocol

-

Reaction Setup: Dissolve the crude 3-bromo-2-methylpyridine N-oxide in a suitable solvent (e.g., chloroform or a polar solvent if using SO₂).

-

Reducing Agent Addition: Slowly add the reducing agent (e.g., PCl₃) to the solution at a controlled temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction mixture with water or an aqueous base.

-

Extraction and Isolation: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Purification and Characterization

The crude 3-bromo-2-methylpyridine obtained after the final step is typically purified by silica gel column chromatography.

Purification Protocol

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and diethyl ether).

-

Elution: Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-bromo-2-methylpyridine as a colorless oil.

Product Characterization

| Property | Value |

| Appearance | Colorless to light orange clear liquid |

| Molecular Formula | C₆H₆BrN |

| Molecular Weight | 172.03 g/mol |

| Boiling Point | 76 °C / 17 mmHg |

| ¹H NMR (CDCl₃) δ | 2.67 (s, 3H), 6.98-7.03 (m, 1H), 7.78-7.82 (m, 1H), 8.40-8.44 (m, 1H) |

Safety Precautions

-

Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a face shield. Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

-

Fuming Sulfuric Acid (Oleum): Oleum is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

-

Organic Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.

-

General Handling: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing these procedures. Ensure proper waste disposal procedures are followed for all chemical waste.

References

- Eureka | Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine.

-

Wikipedia. (2024). 2-Methylpyridine. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38, 173. Retrieved January 28, 2026, from [Link]

-

Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the.... Retrieved January 28, 2026, from [Link]

Troubleshooting & Optimization

Common impurities in 3-Bromo-6-hydrazinyl-2-methylpyridine and their removal

Welcome to the technical support center for 3-Bromo-6-hydrazinyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this important chemical intermediate. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the synthesis of this compound, but my crude product has a low purity. What are the likely impurities?

A1: The impurity profile of your product is intrinsically linked to the synthetic route employed. A common method for synthesizing this compound is through the nucleophilic aromatic substitution of a 3-bromo-6-halopyridine (where the halo group is typically chloro or fluoro) with hydrazine hydrate. Based on this, the most probable impurities are:

-

Unreacted 3-bromo-6-halopyridine: Incomplete reaction will leave residual starting material. The amount will depend on the reaction time, temperature, and the nature of the leaving group (F > Cl > Br).

-

Bis-(3-bromo-2-methylpyridin-6-yl)hydrazine: This is a common byproduct where the desired product reacts with another molecule of the starting material.

-

3-Bromo-2-methyl-6-hydroxypyridine: This can form if your starting material reacts with water present in the reaction mixture, especially at elevated temperatures.

-

Oxidation Products: Hydrazines are susceptible to air oxidation, which can lead to a variety of colored impurities. This is often observed as a darkening of the product over time.

To begin troubleshooting, it is crucial to first identify the impurities present. A simple Thin Layer Chromatography (TLC) analysis is an excellent starting point.

Q2: How can I effectively monitor the reaction and identify impurities using Thin Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for reaction monitoring and impurity profiling. Due to the polar nature of the hydrazine group, a relatively polar eluent system is typically required.

Recommended TLC Protocol:

-

Stationary Phase: Standard silica gel 60 F254 plates.

-

Mobile Phase (Eluent): A good starting point is a mixture of Ethyl Acetate and Hexane. A ratio of 1:1 (v/v) is often effective. You may need to adjust the polarity based on your specific impurities. For more polar impurities, you can increase the proportion of ethyl acetate or add a small amount of methanol (e.g., Ethyl Acetate/Methanol 9.5:0.5).

-

Visualization:

-

UV Light (254 nm): The pyridine ring of the product and most aromatic impurities will be UV active.

-

Iodine Staining: Hydrazines and many nitrogen-containing compounds will show up as brown or yellow spots when exposed to iodine vapor.[1]

-

Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent and will visualize compounds that can be oxidized, including the hydrazine moiety, which will appear as yellow-brown spots on a purple background.

-

Interpreting the TLC:

-

The product, this compound, is quite polar and will likely have a lower Rf value (retention factor) than the less polar starting material (3-bromo-6-halopyridine).

-

The bis-substituted byproduct will be less polar than the desired product and thus have a higher Rf.

-

The hydrolysis byproduct (hydroxypyridine) will be more polar than the starting material but its relative polarity to the desired product may vary.

Below is a troubleshooting workflow for identifying impurities via TLC:

Sources

How to avoid common pitfalls in 3-Bromo-6-hydrazinyl-2-methylpyridine synthesis

Welcome to the technical support center for the synthesis of 3-Bromo-6-hydrazinyl-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, avoid common pitfalls, and troubleshoot effectively. Our goal is to provide you with the expertise and validated protocols necessary for a successful and reproducible outcome.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical intermediates. The primary synthetic route involves the bromination of 2-methylpyridine, followed by nitration, reduction of the nitro group to an amine, diazotization of the resulting amine, and finally, reduction of the diazonium salt to the desired hydrazine product. An alternative pathway involves the nucleophilic substitution of a suitable precursor, such as 3-Bromo-6-chloro-2-methylpyridine, with hydrazine. Each step presents unique challenges that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Overall Synthesis Workflow

Caption: Overview of the two primary synthetic routes to this compound.

II. Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.

Step 1: Bromination of 2-Methylpyridine

Question: My bromination of 2-methylpyridine is resulting in a low yield and a mixture of isomers. How can I improve the regioselectivity and conversion?

Answer: This is a common challenge due to the activating nature of the methyl group and the reaction conditions.

-

Causality: Direct bromination of 2-picoline can be difficult to control, often leading to a mixture of 3-bromo and 5-bromo isomers, as well as polybrominated products. The reaction conditions, particularly temperature and the choice of brominating agent and catalyst, are critical for directing the substitution to the desired 3-position.[1]

-

Solution:

-

Reagent Selection: Using bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at elevated temperatures (e.g., 100°C) can favor the desired 3-bromo isomer.[1] However, this method can still result in low yields.

-

Alternative Starting Material: Consider starting with a pre-functionalized pyridine ring to direct the bromination. For example, synthesizing 3-bromo-2-methylpyridine from 2-chloro-3-nitropyridine through a multi-step process can offer better control.[1]

-

Temperature Control: Carefully controlling the reaction temperature is crucial. Running the reaction at 130-140°C with bromine in sulfuric acid has been reported to give good yields of 3-bromopyridine.[2]

-

Step 2: Nitration of 3-Bromo-2-methylpyridine

Question: The nitration step is giving me a low yield and significant by-product formation. What are the critical parameters to control?

Answer: Nitration of the pyridine ring is sensitive to temperature and the nitrating agent composition.

-

Causality: The pyridine ring is deactivated towards electrophilic substitution. Harsh nitrating conditions can lead to oxidation and decomposition of the starting material. The position of the nitro group is directed by the existing substituents.

-

Solution:

-

Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids is important.

-

Temperature Management: The reaction should be carried out at a low temperature, typically 0-10°C, to minimize side reactions. The nitrating mixture should be added slowly to a solution of the 3-bromo-2-methylpyridine to maintain temperature control.

-

Post-Reaction Quenching: After the reaction is complete, the mixture should be carefully quenched by pouring it onto ice to prevent overheating during neutralization.

-

Step 3: Reduction of 3-Bromo-2-methyl-6-nitropyridine

Question: I am having trouble with the reduction of the nitro group. The reaction is either incomplete or I am seeing debromination. What is the best reducing agent to use?

Answer: The choice of reducing agent is critical to selectively reduce the nitro group without affecting the bromine substituent.

-

Causality: Strong reducing agents or harsh reaction conditions can lead to hydrodebromination, where the bromine atom is replaced by hydrogen. Incomplete reduction can be due to insufficient reducing agent or deactivation of the catalyst.

-

Solution:

-

Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas at moderate pressure is effective. The solvent choice (e.g., ethanol, ethyl acetate) can influence the reaction rate.

-

Metal/Acid Reduction: A common and effective method is using a metal like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid. Stannous chloride (SnCl₂) in concentrated HCl is a well-established method for reducing aromatic nitro groups.[3]

-

Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction to ensure complete conversion of the starting material and to avoid over-reduction.

-

Step 4: Diazotization of 3-Bromo-2-methylpyridin-6-amine

Question: My diazotization reaction is not proceeding to completion, and I observe decomposition of the diazonium salt. How can I stabilize the intermediate?

Answer: The instability of diazonium salts is a major pitfall. Strict temperature control and the right reaction medium are essential.

-

Causality: Aryl diazonium salts are generally unstable at temperatures above 5-10°C and can decompose, leading to a variety of by-products. The reaction is an equilibrium, and an excess of acid is required to drive it forward and stabilize the diazonium salt.[4][5]

-

Solution:

-

Low-Temperature Conditions: The reaction must be carried out at low temperatures, typically between 0°C and 5°C, in an ice-salt bath.[5][6]

-

In Situ Generation of Nitrous Acid: Sodium nitrite is added slowly to a solution of the amine in a strong acid (e.g., HCl, H₂SO₄). This generates nitrous acid in situ, which then reacts with the amine.[4]

-

Acid Concentration: A sufficient excess of acid is crucial to maintain a low pH and stabilize the diazonium salt.[7]

-

Immediate Use: The resulting diazonium salt solution should be used immediately in the next step without isolation.

-

Step 5: Reduction of the Diazonium Salt to Hydrazine

Question: The final reduction step to form the hydrazine is giving a very low yield. What are the best practices for this conversion?

Answer: This is often the most challenging step. The choice of reducing agent and the control of reaction conditions are paramount to success.

-

Causality: The diazonium group is highly reactive and can undergo various side reactions. The reduction to a hydrazine requires a mild reducing agent to avoid further reduction to the amine or other by-products.

-

Solution:

-

Reducing Agent: Mild reducing agents are necessary. Sodium bisulfite, stannous chloride, or zinc dust are commonly used.[4][5] Stannous chloride in concentrated hydrochloric acid is a frequently employed method.[3]

-

Addition Protocol: The cold diazonium salt solution should be added slowly to a solution of the reducing agent, also maintained at a low temperature. This helps to control the exothermic reaction and minimize decomposition.

-

pH Control: The pH of the reaction mixture is critical. For reductions with sodium sulfite, the pH needs to be carefully controlled. A method using sodium sulfite in a highly acidic medium has been reported.[8][9]

-

Alternative Reagents: Triphenylphosphine has also been reported as a reagent for the conversion of aryl diazonium salts to aryl hydrazines, followed by hydrolysis.[3]

-

Alternative Route: Nucleophilic Substitution

Question: I am considering the nucleophilic substitution route from 3-Bromo-6-chloro-2-methylpyridine. What are the potential pitfalls of this method?

Answer: This can be a more direct route, but it has its own set of challenges.

-

Causality: The reactivity of the chloro-substituent towards nucleophilic substitution by hydrazine can be influenced by the electronic properties of the pyridine ring.[10][11] Side reactions, such as the formation of di-substituted products or ring-opening, can occur under harsh conditions.

-

Solution:

-

Reaction Conditions: The reaction is typically carried out by heating 3-Bromo-6-chloro-2-methylpyridine with hydrazine hydrate, often in a solvent like ethanol or 1-propanol.[12][13]

-

Temperature and Time: Careful optimization of the reaction temperature and time is necessary to maximize the yield of the monosubstituted product and minimize by-products.

-

Excess Hydrazine: Using a large excess of hydrazine hydrate can help to drive the reaction to completion and minimize the formation of undesired dimers.

-

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: The crude product can often be purified by recrystallization. After the reaction, the mixture is typically basified and extracted with an organic solvent. The solvent is then evaporated, and the residue can be recrystallized from a suitable solvent system, such as ethanol/water or an ether/hexane mixture. Column chromatography on silica gel can also be employed for higher purity.[1]

Q2: How stable is this compound? What are the recommended storage conditions?

A2: Aryl hydrazines can be sensitive to air and light and may darken over time. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. For long-term storage, refrigeration is advisable.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

-

Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

Bromine: Bromine is highly corrosive and toxic. Handle it with extreme care in a fume hood.

-

Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Use appropriate PPE and handle with care.

Q4: Can I use a different starting material other than 2-methylpyridine?

A4: Yes, alternative starting materials can be used. For instance, starting with 2,6-dibromopyridine and performing a nucleophilic substitution with hydrazine can yield 2-bromo-6-hydrazinylpyridine.[13] Subsequent functionalization at the 3-position would be necessary. The choice of starting material often depends on availability, cost, and the desired regioselectivity.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-methylpyridin-6-amine (via Reduction of Nitro Group)

| Reagent | Molar Eq. | Amount |

| 3-Bromo-2-methyl-6-nitropyridine | 1.0 | 10.0 g |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 5.0 | 51.8 g |

| Concentrated Hydrochloric Acid (HCl) | - | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-2-methyl-6-nitropyridine in concentrated hydrochloric acid.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add stannous chloride dihydrate in portions, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully basify the reaction mixture to pH 8-9 with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (via Diazotization)

| Reagent | Molar Eq. | Amount |

| 3-Bromo-2-methylpyridin-6-amine | 1.0 | 5.0 g |

| Concentrated Hydrochloric Acid (HCl) | - | 50 mL |

| Sodium Nitrite (NaNO₂) | 1.1 | 1.9 g |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | 24.0 g |

| Concentrated Hydrochloric Acid (HCl) | - | 50 mL |

Procedure:

-

Diazotization:

-

Dissolve 3-Bromo-2-methylpyridin-6-amine in concentrated HCl in a 250 mL beaker and cool to 0-5°C in an ice-salt bath.

-

In a separate flask, dissolve sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

-

-

Reduction:

-

In a separate 500 mL flask, dissolve stannous chloride dihydrate in concentrated HCl and cool to 0°C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and carefully basify with a concentrated sodium hydroxide solution to pH 8-9.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

-

Reaction Mechanism: Diazotization and Reduction

Caption: Key steps in the conversion of the amine to the hydrazine via a diazonium intermediate.

V. References

-

CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (URL: )

-

3-Bromo-2-methylpyridine synthesis - ChemicalBook. (URL: )

-

3 Bromo 6 Chloro 2 Methylpyridine at ₹ 13000/kg | Pyridine Derivatives Powder in Hyderabad | ID: 2855436591133 - IndiaMART. (URL: )

-

Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. (URL: )

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (URL: )

-

US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (URL: )

-

Diazotization Reaction Mechanism - BYJU'S. (URL: )

-

Synthesis, Characterisation of Some Novel Purine Derivatives - Journal of Chemical and Pharmaceutical Sciences. (URL: )

-

2-bromopyridine - Organic Syntheses Procedure. (URL: )

-

2-Bromo-6-hydrazinylpyridine - PMC. (URL: )

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: )

-

(PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. (URL: )

-

CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. (URL: )

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (URL: )

-

Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (URL: )

-

EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents. (URL: )

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: )

-

CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (URL: )

-

2-Bromo-3-hydroxy-6-methylpyridine - PMC - NIH. (URL: )

-

3-Bromo-2-methylpyridine 97 38749-79-0 - Sigma-Aldrich. (URL: )

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (URL: )

-

Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF - ResearchGate. (URL: )

-

Diazotisation - Organic Chemistry Portal. (URL: )

-

CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents. (URL: )

-

3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL: )

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: )

-

DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES by Lorraine Zolton A Dissertation Submitted to the Faculty of the DEPARTMENT OF C. (URL: )

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (URL: )

-

US4250089A - Process for diazotizing aromatic amines - Google Patents. (URL: )

-

"Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Digital Commons@Georgia Southern. (URL: )

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. (URL: )

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (URL: )

-

Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction - ResearchGate. (URL: )

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities - ResearchGate. (URL: )

-

2-BROMO-6-HYDRAZINYLPYRIDINE CAS#: 26944-71-8 - ChemicalBook. (URL: )

Sources

- 1. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 3. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 9. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 10. indiamart.com [indiamart.com]

- 11. innospk.com [innospk.com]

- 12. jchps.com [jchps.com]

- 13. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of unexpected byproducts in 3-Bromo-6-hydrazinyl-2-methylpyridine reactions

Technical Support Center: 3-Bromo-6-hydrazinyl-2-methylpyridine Reactions

Welcome to the technical support guide for navigating the complexities of this compound chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to move beyond simple protocols and provide in-depth, field-tested insights into the causality of unexpected byproduct formation, equipping you with the knowledge to troubleshoot and optimize your reactions effectively.

The unique electronic and steric properties of this compound, stemming from the interplay between the electron-donating hydrazinyl group, the electron-withdrawing bromine atom, and the activating methyl group on the pyridine ring, make it a powerful synthon. However, this nuanced reactivity can also lead to unforeseen side reactions. This guide is structured as a series of frequently encountered challenges in a question-and-answer format to directly address the issues you may face at the bench.

Troubleshooting Guides & FAQs

FAQ 1: My mass spectrometry data shows a peak at M+H+ ~403/405/407, suggesting a dimer of my starting material. What is happening and how can I prevent it?

Answer:

The observation of a mass corresponding to a dimer (C12H12Br2N6) is a common issue when working with arylhydrazines. This byproduct formation is typically the result of oxidative coupling. The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reaction conditions.

Causality & Mechanism:

The proposed mechanism involves the oxidation of the hydrazine to a diazenyl radical intermediate. Two of these radicals can then couple to form an unstable tetrazene intermediate, which subsequently loses a molecule of nitrogen gas (N₂) to form a stable N-N biphenyl-like dimer. The presence of the bromine atoms results in a characteristic isotopic pattern in the mass spectrum (approximately 1:2:1 for Br2), which is a key diagnostic feature for this byproduct.

Caption: Proposed mechanism for oxidative dimerization.

Troubleshooting & Prevention:

-

Atmospheric Control: The most crucial preventative measure is to run your reactions under an inert atmosphere (Nitrogen or Argon). Degas your solvents prior to use to remove dissolved oxygen.

-

Reagent Purity: Ensure the purity of your starting material. Older batches of hydrazines can sometimes contain oxidized impurities that can propagate the dimerization.

-

Metal Scavenging: If you suspect metal catalysis (e.g., from reagents or the reaction vessel), consider adding a chelating agent like EDTA in trace amounts, if compatible with your reaction chemistry.

-